
4-Hydroxybenzoate
Overview
Description
4-hydroxybenzoate is the conjugate base of 4-hydroxybenzoic acid, comprising a 4-hydroxybenzoic acid core with a proton missing to give a charge of -1. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is functionally related to a benzoate. It is a conjugate base of a 4-hydroxybenzoic acid.
Scientific Research Applications
Preservative in Pharmaceuticals and Cosmetics
4-Hydroxybenzoate is primarily recognized for its derivatives, known as parabens, which are widely used as preservatives in cosmetic and pharmaceutical products. These compounds effectively inhibit the growth of bacteria, molds, and yeasts, thereby extending the shelf life of products. The most common parabens include methylparaben and propylparaben, which are often used in conjunction to enhance their preservative efficacy .
Case Study: Safety and Efficacy of Parabens
Research has shown that while parabens have faced scrutiny regarding their safety—specifically their potential as endocrine disruptors—regulatory bodies such as the U.S. Food and Drug Administration (FDA) have deemed them safe for use within established limits. Studies indicate that parabens are effective at low concentrations and have a long history of safe use in consumer products .
Biotechnological Production
Recent advancements in biotechnology have highlighted the potential of using microbial systems to produce this compound from renewable resources. This method is seen as more sustainable compared to traditional petrochemical processes.
Production Methods
- Microbial Fermentation : Various strains of bacteria, particularly Pseudomonads, have been engineered to convert substrates like glucose or glycerol into this compound under mild conditions. This biotechnological approach not only improves yield but also minimizes environmental impact .
- Case Study: Marine Bacterium Production : A study identified a marine bacterium capable of biosynthesizing this compound and its alkyl esters. This discovery opens avenues for sustainable production methods that leverage natural microbial processes to synthesize valuable chemicals .
Polymer Production
This compound serves as a key monomer in the synthesis of high-performance polymers such as Vectran fibers. These fibers are produced through polycondensation reactions involving 4-hydroxybenzoic acid and other aromatic compounds. Vectran exhibits exceptional mechanical properties and is utilized in applications ranging from aerospace to medical devices due to its strength and durability .
Table: Comparison of Production Methods for this compound
Production Method | Substrate Used | Yield Efficiency | Environmental Impact |
---|---|---|---|
Kolbe-Schmitt Reaction | Potassium phenoxide | Low | High (fossil resources) |
Microbial Fermentation | Glucose/Glycerol | High | Low (renewable resources) |
Chemical Synthesis | Petrochemical sources | Moderate | High |
Antimicrobial Properties
Beyond its preservative applications, this compound exhibits inherent antimicrobial properties that have been explored for potential therapeutic uses. Studies have demonstrated its effectiveness against various microbial strains, suggesting that it could be utilized in developing new antimicrobial agents .
Case Study: Antimicrobial Activity
Research involving a marine bacterium demonstrated that the alkyl esters of this compound produced by this microorganism exhibited significant inhibitory effects against multiple microbial strains. This finding suggests a dual role for this compound—not only as a preservative but also as a potential natural antimicrobial agent .
Q & A
Basic Research Questions
Q. How can 4-Hydroxybenzoate be identified and characterized in complex biological or environmental mixtures?
- Methodological Answer : Use hyphenated analytical techniques such as LC-MS or GC-MS for separation and identification. Cross-reference retention times and mass spectra with authenticated standards and databases (e.g., HMDB, PubChem). Confirm structural features via NMR (¹H and ¹³C) for hydroxyl and carboxyl group assignments. Validate purity using melting point analysis (213–215°C) and compare with literature values .
Q. What are reliable methods for quantifying this compound in microbial culture media?
- Methodological Answer : Employ spectrophotometric assays (e.g., Folin-Ciocalteu for phenolic compounds) or HPLC-UV (λ = 254 nm) with reverse-phase C18 columns. Calibrate using standard curves (0.1–100 µM range). For low concentrations (<1 µM), derivatize with dansyl chloride or other fluorophores to enhance sensitivity in LC-FLD systems .
Q. How is this compound detected and validated as a biomarker in human biofluids (e.g., urine)?
- Methodological Answer : Use targeted metabolomics workflows with stable isotope-labeled internal standards (e.g., ⁴H-4-Hydroxybenzoate). Apply LC-MS/MS in multiple reaction monitoring (MRM) mode for specificity. Validate against LOQC (Limit of Quantification) and LOD (Limit of Detection) criteria, and cross-check with standardized protocols like LOINC 43732-7 for urinary detection .
Q. What are the key derivatives of this compound used in pharmacological studies, and how are they synthesized?
- Methodological Answer : Common derivatives include methylparaben (esterification with methanol) and 4-hydroxybenzaldehyde (decarboxylation under controlled pH). Optimize reaction conditions (e.g., acid catalysis for esterification, pyrolysis for decarboxylation) and confirm purity via TLC or HPLC. Refer to synthetic pathways in Reaxys or SciFinder for validated protocols .
Q. How do researchers address solubility challenges of this compound in aqueous experimental systems?
- Methodological Answer : Prepare stock solutions in polar aprotic solvents (e.g., DMSO or ethanol) at 10–100 mM, followed by dilution in buffered media (pH 7.4). For solubility enhancement, use cyclodextrins or surfactants (e.g., Tween-80) below critical micelle concentrations. Validate solvent effects via negative controls .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in microbial metabolic pathways be resolved?
- Methodological Answer : Conduct isotopically labeled (¹³C or ²H) tracer studies to map carbon flux in microbial consortia. Pair with transcriptomic profiling (RNA-seq) to identify induced catabolic genes (e.g., this compound 1-hydroxylase). Compare results across model organisms (e.g., Candida parapsilosis CBS604) to reconcile pathway variations .
Q. What experimental designs are optimal for studying this compound’s biodegradation in rhizosphere microbiomes?
- Methodological Answer : Use gnotobiotic plant systems inoculated with defined microbial communities. Monitor this compound depletion via LC-MS and track intermediates (e.g., catechol) to establish degradation kinetics. Apply genome-scale metabolic modeling (GEMs) to predict trophic dependencies and validate with knockout mutants .
Q. How to determine substrate specificity of enzymes interacting with this compound (e.g., hydroxylases)?
- Methodological Answer : Purify enzymes (e.g., via ammonium sulfate precipitation and affinity chromatography) and assay activity against analogs (e.g., 4-aminobenzoate, 3-hydroxybenzoate). Measure kinetic parameters (Km, kcat) using spectrophotometric NADH oxidation assays. Validate binding modes via X-ray crystallography or molecular docking .
Q. What strategies mitigate interference from this compound derivatives in antioxidant activity assays?
- Methodological Answer : Pre-treat samples with solid-phase extraction (SPE) to isolate target compounds. Use DPPH or ABTS radical scavenging assays with stringent pH control (pH 5–7) to minimize autoxidation. Cross-validate results with ESR spectroscopy for direct radical detection .
Q. How to investigate structure-activity relationships (SAR) of this compound analogs in antimicrobial studies?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy groups) and test against Gram-positive/-negative bacteria. Calculate MIC (Minimum Inhibitory Concentration) values and correlate with electronic (HOMO-LUMO gap) and steric parameters (LogP) from DFT calculations. Validate membrane disruption via fluorescence microscopy .
Properties
IUPAC Name |
4-carboxyphenolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKROLUGYXJWQN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O3- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196564 | |
Record name | Benzoic acid, 4-hydroxy-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-23-5 | |
Record name | p-Hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxybenzoate anion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-hydroxy-, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXYBENZOATE ANION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJB9HSC8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.